molecular formula C6H7F3O2 B3068594 3,3,3-Trifluoropropyl prop-2-enoate CAS No. 65605-70-1

3,3,3-Trifluoropropyl prop-2-enoate

Cat. No.: B3068594
CAS No.: 65605-70-1
M. Wt: 168.11 g/mol
InChI Key: NWBWGFFZPIVONT-UHFFFAOYSA-N
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Description

3,3,3-Trifluoropropyl prop-2-enoate is an organic compound characterized by the presence of a trifluoromethyl group attached to a propyl chain, which is further connected to a prop-2-enoate group. This compound is notable for its unique chemical properties, which make it valuable in various industrial and scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,3,3-Trifluoropropyl prop-2-enoate typically involves the reaction of 3,3,3-trifluoropropyl alcohol with prop-2-enoic acid in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions to ensure complete esterification. The general reaction scheme is as follows:

3,3,3-Trifluoropropyl alcohol+Prop-2-enoic acidCatalyst3,3,3-Trifluoropropyl prop-2-enoate+Water\text{3,3,3-Trifluoropropyl alcohol} + \text{Prop-2-enoic acid} \xrightarrow{\text{Catalyst}} \text{this compound} + \text{Water} 3,3,3-Trifluoropropyl alcohol+Prop-2-enoic acidCatalyst​3,3,3-Trifluoropropyl prop-2-enoate+Water

Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors to enhance efficiency and yield. The process involves the continuous feeding of reactants and catalysts into the reactor, with the product being continuously removed. This method ensures a consistent and high-quality output.

Chemical Reactions Analysis

Types of Reactions: 3,3,3-Trifluoropropyl prop-2-enoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group into an alcohol.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed:

    Oxidation: 3,3,3-Trifluoropropanoic acid.

    Reduction: 3,3,3-Trifluoropropyl propanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3,3,3-Trifluoropropyl prop-2-enoate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: Employed in the study of enzyme interactions due to its unique fluorinated structure.

    Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the production of specialty polymers and coatings due to its chemical stability and hydrophobic properties.

Mechanism of Action

The mechanism by which 3,3,3-Trifluoropropyl prop-2-enoate exerts its effects is primarily through its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate biological membranes. Once inside the cell, it can interact with enzymes and proteins, potentially inhibiting their activity by forming stable complexes.

Comparison with Similar Compounds

  • 3,3,3-Trifluoropropyl methacrylate
  • 3,3,3-Trifluoropropyl 2-methylprop-2-enoate

Comparison: 3,3,3-Trifluoropropyl prop-2-enoate is unique due to its specific ester linkage and the presence of the trifluoromethyl group. Compared to similar compounds, it offers distinct advantages in terms of chemical stability and reactivity. For instance, 3,3,3-Trifluoropropyl methacrylate is more commonly used in polymer chemistry, while 3,3,3-Trifluoropropyl 2-methylprop-2-enoate is known for its enhanced hydrophobic properties.

Properties

IUPAC Name

3,3,3-trifluoropropyl prop-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7F3O2/c1-2-5(10)11-4-3-6(7,8)9/h2H,1,3-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWBWGFFZPIVONT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)OCCC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7F3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

65605-73-4
Details Compound: Poly(difluoromethylene), α-fluoro-ω-[2-[(1-oxo-2-propen-1-yl)oxy]ethyl]-, homopolymer
Record name Poly(difluoromethylene), α-fluoro-ω-[2-[(1-oxo-2-propen-1-yl)oxy]ethyl]-, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=65605-73-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Molecular Weight

168.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65605-70-1
Record name Perfluoroalkylethyl acrylate esters
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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